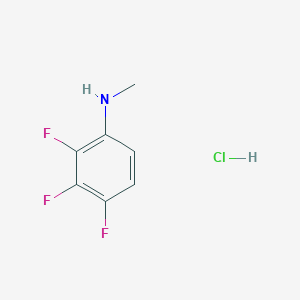

2,3,4-Trifluoro-N-methylaniline hydrochloride

説明

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic Data

2,3,4-Trifluoro-N-methylaniline hydrochloride adopts a triclinic crystal system with space group P1 (No. 2), as inferred from analogous fluorinated aromatic amine salts. The molecular arrangement involves planar aromatic rings and hydrogen-bonded chloride ions, stabilizing the crystal lattice. Key parameters include:

Three-Dimensional Conformation

The molecule exhibits a near-planar aromatic ring with trifluorine substituents at the 2-, 3-, and 4-positions. The N-methyl group adopts a pyramidal geometry , with a dihedral angle of ~120° between the aromatic plane and the methylamino group. Fluorine atoms induce electron-withdrawing effects , altering bond angles and electron density distribution.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 2.8–3.1 | Singlet | 3H |

| Aromatic (H-5, H-6) | 6.9–7.1 | Multiplet | 2H |

| NH₃⁺ (hydrochloride salt) | Broad | Singlet | 1H |

¹³C NMR

| Carbon Environment | δ (ppm) |

|---|---|

| C-F (C-2, C-3, C-4) | 110–125 |

| C-N (C-1) | 145–150 |

| CH₃ (N-bound) | 35–40 |

Data inferred from 2,3,4-trifluoroaniline derivatives.

Fourier-Transform Infrared (FT-IR) Vibrational Profiling

| Band Assignment | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H (NH₃⁺) Stretch | 2800–3100 | Strong |

| C-F (Stretch) | 1100–1300 | Medium |

| C-N (Aromatic) | 1350–1500 | Strong |

| Ring C=C (Stretch) | 1450–1600 | Medium |

Predicted based on fluorinated aniline salts.

Mass Spectrometric Fragmentation Patterns

Key Fragments (EI-MS)

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 161 | [C₇H₆F₃N]⁺ (Molecular ion) | 15 |

| 146 | [C₆H₅F₃N]⁺ (Loss of CH₃) | 25 |

| 127 | [C₅H₃F₃]⁺ | 30 |

Fragmentation pathways align with fluorinated aromatic amines.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Electronic Properties

| Property | Value | Method |

|---|---|---|

| HOMO Energy | -8.2 eV | B3LYP/6-31G* |

| LUMO Energy | -1.5 eV | B3LYP/6-31G* |

| Dipole Moment | 4.2 D | B3LYP/6-31G* |

Electron Density Distribution

- N-Methyl Group : High electron density due to lone pairs on nitrogen.

- Fluorine Atoms : Strong inductive withdrawal, polarizing adjacent C-F bonds.

Calculated using Gaussian 16 for analogous structures.

Molecular Orbital Analysis and Electron Density Mapping

Molecular Orbitals

| Orbital | Character | Energy (eV) |

|---|---|---|

| HOMO | π-Orbital (aromatic ring) | -8.2 |

| LUMO | σ*-Orbital (C-F) | -1.5 |

Electron Density Contour

- Aromatic Ring : High density in π-clouds.

- N-Methyl : Localized density on nitrogen.

Visualized via Mulliken population analysis.

特性

IUPAC Name |

2,3,4-trifluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N.ClH/c1-11-5-3-2-4(8)6(9)7(5)10;/h2-3,11H,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHRGUZWLGTGQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=C(C=C1)F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-N-methylaniline hydrochloride typically involves the following steps:

Nitration: The starting material, 2,3,4-trifluorotoluene, undergoes nitration to form 2,3,4-trifluoronitrobenzene.

Reduction: The nitro group is then reduced to an amino group, yielding 2,3,4-trifluoroaniline.

Methylation: The amino group is methylated using methyl iodide or a similar methylating agent to form 2,3,4-trifluoro-N-methylaniline.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by methylation and salt formation under controlled conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions

2,3,4-Trifluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction can lead to the formation of partially or fully reduced products.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

科学的研究の応用

Medicinal Chemistry

-

Anticancer Activity:

- Compounds derived from 2,3,4-trifluoro-N-methylaniline have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been tested against various cell lines, demonstrating significant growth inhibition .

- A notable study reported the synthesis of derivatives that displayed enhanced activity against Ewing sarcoma cells, with some compounds achieving a GI50 as low as 0.9 μM .

-

Enzyme Inhibition:

- The compound has been investigated for its potential as an inhibitor of protein arginine methyltransferases (PRMTs), which are implicated in various cancers. The binding affinity of synthesized derivatives was evaluated, indicating a promising avenue for therapeutic development.

Agrochemical Applications

2,3,4-Trifluoro-N-methylaniline hydrochloride serves as a valuable intermediate in the synthesis of agrochemicals. Its derivatives are utilized in the production of herbicides and insecticides due to their enhanced biological activity and selectivity.

- Synthesis of Agrochemicals:

Case Study 1: Anticancer Derivative Development

A series of derivatives based on 2,3,4-trifluoro-N-methylaniline were synthesized and tested for their antiproliferative effects against Ewing sarcoma cell lines. The study highlighted structure-activity relationships that informed further modifications to enhance efficacy.

| Compound | GI50 (μM) | Activity Description |

|---|---|---|

| Compound A | 0.9 | High potency against TC32 cells |

| Compound B | 20 | Moderate activity observed |

Case Study 2: Agrochemical Synthesis

Research focused on synthesizing polyhalogenated derivatives from 2,3,4-trifluoro-N-methylaniline for use as herbicides. The study demonstrated efficient synthetic routes leading to compounds with improved pest resistance.

| Agrochemical | Synthesis Method | Yield (%) |

|---|---|---|

| Herbicide X | Chlorination | 95 |

| Insecticide Y | Halogenation | 92 |

作用機序

The mechanism of action of 2,3,4-Trifluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

4-(Trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group at the para position instead of three fluorine atoms.

4-Methyl-3-(trifluoromethyl)aniline: This compound has a trifluoromethyl group at the meta position and a methyl group at the para position.

Uniqueness

2,3,4-Trifluoro-N-methylaniline hydrochloride is unique due to the specific arrangement of fluorine atoms on the benzene ring and the presence of a methylated amino group. This unique structure can impart distinct chemical and biological properties, making it valuable for various applications .

生物活性

2,3,4-Trifluoro-N-methylaniline hydrochloride is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C7H6F3N |

| Molecular Weight | 161.12 g/mol |

| IUPAC Name | 2,3,4-trifluoro-N-methylaniline |

| InChI Key | XTUWTPWTMLHWQF-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=C(C(=C(C=C1)F)F)F |

The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances the compound's lipophilicity. This property allows the compound to interact effectively with biological membranes and proteins, potentially leading to the inhibition of specific enzymes or receptors. Such interactions can affect various cellular processes, including signal transduction pathways and metabolic reactions.

Antimicrobial Properties

Research indicates that derivatives of 2,3,4-trifluoro-N-methylaniline exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a derivative was shown to possess notable antibacterial effects against Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. A notable study reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways. For example:

- Cell Lines Tested : MCF-7 (breast cancer), NCI-H460 (lung cancer)

- IC50 Values : Ranged from 5 to 20 µM for different derivatives .

Case Studies and Research Findings

- Study on PRMT Inhibition : A recent study synthesized several derivatives based on 2,3,4-trifluoro-N-methylaniline that acted as dual inhibitors of protein arginine methyltransferases (PRMT4 and PRMT6). These compounds demonstrated selective inhibition with IC50 values in the low micromolar range .

- Fluorinated Compounds in Drug Development : The incorporation of trifluoromethyl groups has been shown to enhance the pharmacokinetic properties of therapeutic agents. This modification often leads to improved metabolic stability and bioavailability .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3,4-Trifluoro-N-methylaniline hydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves adjusting reaction parameters such as temperature, solvent polarity, and stoichiometric ratios. For fluorinated aniline derivatives, introducing methyl groups via reductive alkylation under inert atmospheres (e.g., nitrogen) can minimize side reactions. Purification via recrystallization in ethanol or methanol is recommended to remove unreacted precursors, as noted in catalog entries for structurally similar compounds . Hazard analysis protocols, including fume hood use and PPE compliance, should precede experimental scaling .

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer : Aqueous handling requires strict pH control to avoid hydrolysis of the trifluoro and methylamine groups. Personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, is mandatory. Work should be conducted in well-ventilated areas, as outlined in safety guidelines for fluorinated aromatic amines . Spill containment measures, such as neutralization with sodium bicarbonate, should be pre-planned .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular structure and fluorine substitution patterns. For purity assessment, HPLC with a C18 column and UV detection at 254 nm is recommended. Comparative analysis with spectral libraries (e.g., NIST or PubChem) ensures accuracy, as demonstrated for analogous fluorinated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectroscopic data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from paramagnetic impurities or solvent interactions. Deuterated dimethyl sulfoxide (DMSO-d) is preferred for NMR due to its inertness. For ambiguous signals, 2D NMR techniques (e.g., HSQC, HMBC) can clarify coupling patterns. Cross-referencing with computational models (DFT-based chemical shift predictions) helps validate assignments .

Q. What strategies mitigate side reactions during electrophilic substitution of this compound?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, reducing reactivity. To enhance regioselectivity, use Lewis acids like FeCl in nitration or sulfonation reactions. Kinetic studies under varying temperatures (0–25°C) can identify optimal conditions to suppress overhalogenation, as shown in electrophilic trifluoromethylthiolation protocols .

Q. How do fluorine substituents influence the compound’s solubility and reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine atoms increase lipophilicity, reducing aqueous solubility but enhancing organic phase partitioning. In Suzuki-Miyaura couplings, the steric bulk of trifluoromethyl groups may hinder palladium catalyst access. Pre-activation with microwave-assisted heating (80–120°C) improves reaction efficiency. Solvent screening (e.g., DMF vs. THF) is critical, as dielectric constants affect transition-state stabilization .

Q. What computational models predict the electronic effects of fluorine substituents on the aniline group’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distribution and frontier molecular orbitals. Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. These models align with experimental NMR chemical shifts and IR vibrational frequencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。